molecular formula C10H12O3 B3284898 Methyl 4-(1-hydroxyethyl)benzoate CAS No. 79322-76-2

Methyl 4-(1-hydroxyethyl)benzoate

Cat. No.: B3284898
CAS No.: 79322-76-2
M. Wt: 180.2 g/mol
InChI Key: KAXLTAULVFFCNL-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxyethyl)benzoate (CAS RN: 84851-56-9) is a benzoic acid derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol. Its structure consists of a methyl ester group at the carboxyl position and a 1-hydroxyethyl substituent at the para position of the benzene ring. The compound exhibits stereochemistry, with enantiomers such as the (R)-isomer (CAS RN: 128310-70-3) reported in specialized syntheses . Key physicochemical properties include a boiling point of 148–152 °C at 1 mmHg and a collision cross-section (CCS) predicted via computational methods .

Synthesis typically involves reduction of aldehyde precursors, as demonstrated by the reduction of methyl 4-formylbenzoate derivatives to yield the hydroxyethyl analog in high purity (95% yield) . Nuclear magnetic resonance (¹H NMR) data confirms its structure, with characteristic peaks at δ 8.03–8.01 (aromatic protons), δ 5.10 (hydroxyethyl proton), and δ 3.91 (methyl ester group) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1-hydroxyethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXLTAULVFFCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(1-hydroxyethyl)benzoate can be synthesized through several methods. One common route involves the reduction of methyl 4-acetylbenzoate using a suitable reducing agent such as sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of methyl 4-acetylbenzoate using a palladium catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1-hydroxyethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 4-(1-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which may further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(1-hydroxyethyl)benzoate belongs to a broader class of substituted benzoates. Below is a systematic comparison with analogous compounds, focusing on structural variations, synthesis, and functional properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent(s) Key Properties/Applications References
This compound C₁₀H₁₂O₃ 4-(1-hydroxyethyl), methyl ester Boiling point: 148–152 °C (1 mmHg); Intermediate in drug synthesis
Methyl 4-hydroxybenzoate C₈H₈O₃ 4-hydroxy, methyl ester Antimicrobial preservative; mp 125–128 °C
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 4-(1-aminoethyl), methyl ester Molecular weight: 179.22 g/mol; Used in chiral synthesis
Methyl 4-(carbamoylamino)benzoate C₉H₁₀N₂O₃ 4-carbamoylamino, methyl ester Aquaporin-3/7 inhibitor; LogP: 1.2
Methyl 4-(4-(quinoline-carbonyl)piperazin-1-yl)benzoate (C1–C7) C₂₃H₂₃N₃O₃ (C1) 4-piperazinyl-quinoline, methyl ester Anticancer activity; Yellow/white solids with HRMS data
Methyl 4-(bromomethyl)benzoate C₉H₉BrO₂ 4-bromomethyl, methyl ester Reactive intermediate; Used in cross-coupling reactions

Functional Group Modifications

  • Hydroxyethyl vs. Hydroxy Group : Methyl 4-hydroxybenzoate lacks the ethyl chain, reducing steric bulk and increasing polarity. This simplicity enhances its utility as a preservative , whereas the hydroxyethyl group in this compound improves solubility in organic solvents, making it a versatile intermediate .
  • Aminoethyl vs. Hydroxyethyl: Replacing the hydroxyl group with an amine (as in (S)-Methyl 4-(1-aminoethyl)benzoate) introduces basicity, altering solubility and enabling coordination chemistry in drug design .

Physicochemical Properties

  • Lipophilicity: this compound has a moderate LogP (~1.5), compared to Methyl 4-hydroxybenzoate (LogP ~1.4) . The carbamoylamino derivative (LogP ~1.2) is less lipophilic due to hydrogen-bonding groups .
  • Thermal Stability: Quinoline-piperazine derivatives (C1–C7) exhibit higher melting points (>200 °C) due to extended conjugation and rigidity , whereas this compound is a liquid at room temperature .

Biological Activity

Methyl 4-(1-hydroxyethyl)benzoate, a compound with the molecular formula C10H12O3C_{10}H_{12}O_3, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid, characterized by the presence of a hydroxyethyl group. Its structural features contribute to its biological activity, particularly in enzymatic interactions and antimicrobial properties.

1. Enzymatic Interactions

Research indicates that this compound can function as both a substrate and an inhibitor in various enzymatic pathways. Its chiral nature allows selective binding to specific enzymes, influencing cellular processes such as signal transduction and metabolic regulation.

Table 1: Enzymatic Interactions of this compound

Enzyme TypeInteraction TypeEffect
Cytochrome P450InhibitionAlters drug metabolism
EsterasesSubstrateHydrolysis to release benzoic acid
KinasesModulationAffects phosphorylation pathways

2. Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. It disrupts microbial cell membranes and inhibits essential metabolic enzymes, leading to cell death .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans1.8 g/L
Aspergillus brasiliensis3.6 g/L
Bovine enterovirus Type 1Effective at 2% solution

The mechanism of action for this compound involves its interaction with cellular targets. The compound can penetrate cell membranes in its uncharged form at low pH, leading to dissociation inside the cell where it alters pH and inhibits metabolic reactions . This results in decreased membrane permeability for essential nutrients and uncoupling of oxidative phosphorylation processes.

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Candida albicans showed significant inhibition at concentrations as low as 1.8 g/L. The compound was applied in a controlled environment, demonstrating its potential as a therapeutic agent for fungal infections .

Case Study: Drug Development Potential

In medicinal chemistry, this compound has been explored for its potential in drug development due to its interactions with molecular targets involved in disease pathways. Its unique stereochemical configuration may enhance the efficacy of therapeutic agents designed for specific diseases.

Applications in Research and Industry

This compound is utilized across various fields:

  • Medicinal Chemistry: As a precursor in synthesizing pharmaceuticals.
  • Biotechnology: In studies focusing on enzyme modulation and metabolic pathways.
  • Food Industry: Investigated for its preservative properties due to antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(1-hydroxyethyl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 4-(1-hydroxyethyl)benzoic acid with methanol under acidic catalysis. Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize side reactions like hydrolysis. For example, refluxing with H₂SO₄ as a catalyst yields >80% purity, but higher temperatures (>100°C) may degrade the hydroxyl group . Alternative routes involve selective reduction of ketone intermediates using NaBH₄ or LiAlH₄, with yields varying based on solvent polarity (e.g., THF vs. ethanol) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the ester and hydroxyl groups. Key signals include a singlet at δ 3.8–3.9 ppm (methoxy group) and a doublet near δ 4.8–5.0 ppm (hydroxyethyl moiety). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 180.20 (C₁₀H₁₂O₃) with <2 ppm error. Infrared (IR) spectroscopy further confirms ester carbonyl stretches at ~1700 cm⁻¹ and hydroxyl O-H stretches at ~3400 cm⁻¹ .

Q. What are the primary applications of this compound in pharmaceutical or materials research?

  • Methodological Answer : The compound serves as a precursor for bioactive molecules, such as anti-inflammatory agents, via functionalization of the hydroxyl group. For instance, coupling with acyl chlorides introduces esterase-sensitive prodrug moieties. In materials science, its aromatic core and polar groups make it a candidate for liquid crystal polymers or metal-organic frameworks (MOFs), requiring controlled copolymerization with diols or dicarboxylic acids .

Advanced Research Questions

Q. How can stereochemical purity of the (R)-enantiomer be ensured during synthesis?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee) >90%. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired (S)-enantiomer. Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) validates ee, with retention times differing by 1–2 minutes under isocratic elution (hexane:isopropanol 90:10) .

Q. What catalytic systems optimize the selective oxidation or functionalization of the hydroxyethyl group?

  • Methodological Answer : TEMPO/NaOCl systems oxidize the hydroxyethyl group to a ketone without ester cleavage, achieving >95% selectivity in acetonitrile at 0°C. For allylic oxidation, Pd(OAc)₂ with benzoquinone in DMF selectively forms α,β-unsaturated esters. Mechanistic studies (e.g., kinetic isotope effects) suggest radical pathways dominate in TEMPO-mediated reactions, while Pd-catalyzed processes involve oxidative addition .

Q. How do computational models predict the reactivity of this compound in complex reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) map electron density at the hydroxyl and ester groups, identifying nucleophilic attack sites. Solvent effects (e.g., polarizable continuum models) predict reaction barriers in DMSO vs. toluene. Molecular dynamics simulations (AMBER force field) model interactions in enzyme-binding pockets for drug design applications .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling points)?

  • Methodological Answer : Discrepancies in boiling points (e.g., 148–152°C at 1 mmHg vs. 241°C at 760 mmHg) arise from measurement techniques (vacuum vs. ambient distillation). Differential Scanning Calorimetry (DSC) under controlled pressure clarifies phase transitions. Collaborative validation via round-robin testing across labs using standardized protocols (e.g., ASTM E537) minimizes instrumentation bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(1-hydroxyethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(1-hydroxyethyl)benzoate

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